An In-depth Technical Guide to N,N-Bis(PEG2-azide)-N-PEG2-oxyamine: A Trifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N,N-Bis(PEG2-azide)-N-PEG2-oxyamine: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(PEG2-azide)-N-PEG2-oxyamine is a heterotrifunctional crosslinker designed for advanced applications in bioconjugation, drug delivery, and materials science.[1] This molecule possesses a unique architecture, incorporating two azide moieties and one oxyamine group, each connected by a short polyethylene glycol (PEG2) spacer. This arrangement enables sequential or simultaneous orthogonal ligations, providing a versatile platform for the construction of complex biomolecular conjugates.[1][2]
The two azide groups are amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". These reactions are highly efficient and specific for alkynes, forming stable triazole linkages. The oxyamine functionality allows for chemoselective ligation with molecules containing aldehyde or ketone groups, forming a stable oxime bond.[1] The PEG2 spacers enhance the solubility of the linker in aqueous buffers and provide flexibility, which can reduce steric hindrance during conjugation.[1][2]
This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing N,N-Bis(PEG2-azide)-N-PEG2-oxyamine in research and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine.
| Property | Value | Reference |
| Molecular Formula | C18H36N10O7 | |
| Molecular Weight | 492.57 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage | -20°C |
Core Applications
The unique trifunctional nature of this linker lends itself to a variety of applications where precise control over molecular assembly is required.
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Dual-Mode Conjugation: The orthogonal reactivity of the azide and oxyamine groups allows for the stepwise conjugation of two different molecules to a central scaffold.[1]
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Multivalent Conjugation: The two azide groups can be used to attach multiple copies of the same molecule, creating multivalent constructs for enhanced binding or signaling.
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Drug Delivery: This linker can be used to create antibody-drug conjugates (ADCs) or other targeted drug delivery systems, where one functionality attaches to the targeting moiety (e.g., an antibody) and the other to the therapeutic payload.
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Surface Modification: Polymers, nanoparticles, and hydrogels can be functionalized with this linker to introduce multiple functionalities for tailored surface properties.[1]
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Probe Development: It serves as a scaffold for building multifunctional probes for diagnostic and imaging applications.[2]
Experimental Protocols
While specific, optimized protocols for N,N-Bis(PEG2-azide)-N-PEG2-oxyamine are application-dependent, the following sections provide detailed, representative methodologies for the key ligation chemistries.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-containing molecule to the azide groups of the linker.
Materials:
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N,N-Bis(PEG2-azide)-N-PEG2-oxyamine
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Alkyne-functionalized molecule
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Phosphate-buffered saline (PBS), pH 7.4
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DMSO or DMF (for dissolving reagents)
Procedure:
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Reagent Preparation:
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Prepare a stock solution of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine in DMSO.
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Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
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Prepare fresh stock solutions of CuSO4 (100 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water).
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Reaction Setup:
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In a microcentrifuge tube, combine the N,N-Bis(PEG2-azide)-N-PEG2-oxyamine and the alkyne-functionalized molecule in PBS. A typical molar ratio is 1:2.2 (linker:alkyne) to ensure complete reaction of both azide groups.
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Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.
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Add CuSO4 to a final concentration of 0.1-1 mM.
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Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
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Incubation:
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Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
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-
Purification:
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The resulting conjugate can be purified by size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a copper-free click chemistry approach using a strained alkyne (e.g., DBCO, BCN).
Materials:
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N,N-Bis(PEG2-azide)-N-PEG2-oxyamine
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Strained alkyne-functionalized molecule (e.g., DBCO-protein)
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Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF (for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N,N-Bis(PEG2-azide)-N-PEG2-oxyamine in DMSO.
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Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent.
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-
Reaction Setup:
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In a microcentrifuge tube, combine the N,N-Bis(PEG2-azide)-N-PEG2-oxyamine and the strained alkyne-functionalized molecule in PBS. A slight excess of the strained alkyne (e.g., 1.1 equivalents per azide) is recommended.
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-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours. Reaction times may vary depending on the specific strained alkyne used.
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-
Purification:
-
Purify the conjugate using appropriate methods such as SEC or dialysis.
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Oxime Ligation
This protocol describes the conjugation of an aldehyde or ketone-containing molecule to the oxyamine group of the linker.
Materials:
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N,N-Bis(PEG2-azide)-N-PEG2-oxyamine (or its azide-conjugated derivative)
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Aldehyde or ketone-functionalized molecule
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Aniline (as a catalyst)
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Sodium acetate buffer (pH 4.5-5.5)
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DMSO or DMF (for dissolving reagents)
Procedure:
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Reagent Preparation:
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Dissolve the N,N-Bis(PEG2-azide)-N-PEG2-oxyamine (or its pre-functionalized conjugate) and the carbonyl-containing molecule in the acetate buffer. A slight excess (1.2-2 equivalents) of the oxyamine linker is often used.
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Prepare a stock solution of aniline in a compatible solvent.
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-
Reaction Setup:
-
Combine the linker and the carbonyl compound in the acetate buffer.
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Add aniline to a final concentration of 10-100 mM.
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-
Incubation:
-
Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or HPLC.
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-
Purification:
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Purify the final conjugate using methods appropriate for the specific molecules involved, such as SEC, reversed-phase HPLC, or dialysis.
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Mandatory Visualizations
